1-(5-Bromopyridin-2-yl)-3-phenylurea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromopyridin-2-yl)-1-phenylurea typically involves the reaction of 5-bromopyridin-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-bromopyridin-2-amine and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The 5-bromopyridin-2-amine is dissolved in the solvent, and phenyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 3-(5-bromopyridin-2-yl)-1-phenylurea.
Industrial Production Methods
Industrial production of 3-(5-bromopyridin-2-yl)-1-phenylurea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-2-yl)-1-phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(5-Bromopyridin-2-yl)-1-phenylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-bromopyridin-2-yl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
3-(5-Bromopyridin-2-yl)-1-phenylurea can be compared with other similar compounds, such as:
3-(5-Chloropyridin-2-yl)-1-phenylurea: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
3-(5-Fluoropyridin-2-yl)-1-phenylurea: Contains a fluorine atom, which can influence its chemical properties and interactions.
3-(5-Methylpyridin-2-yl)-1-phenylurea: The presence of a methyl group can affect its steric and electronic properties.
Properties
Molecular Formula |
C12H10BrN3O |
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Molecular Weight |
292.13 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C12H10BrN3O/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h1-8H,(H2,14,15,16,17) |
InChI Key |
FYYOMPJZESEESE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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